Cas no 4381-36-6 (Pyridine, 3-(2,5-dichlorophenyl)-)
Pyridine, 3-(2,5-dichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-(2,5-dichlorophenyl)-
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- Inchi: 1S/C11H7Cl2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H
- InChI Key: XHMLVBIOTOLPEG-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1C1=CC(Cl)=CC=C1Cl
Pyridine, 3-(2,5-dichlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031934-250mg |
3-(2,5-Dichlorophenyl)pyridine |
4381-36-6 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A013031934-500mg |
3-(2,5-Dichlorophenyl)pyridine |
4381-36-6 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A013031934-1g |
3-(2,5-Dichlorophenyl)pyridine |
4381-36-6 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| Enamine | EN300-8669751-1.0g |
3-(2,5-dichlorophenyl)pyridine |
4381-36-6 | 95% | 1.0g |
$0.0 | 2023-01-09 |
Pyridine, 3-(2,5-dichlorophenyl)- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Pyridine, 3-(2,5-dichlorophenyl)-
Pyridine, 3-(2,5-dichlorophenyl)- (CAS No. 4381-36-6): A Comprehensive Overview of Its Properties and Applications
Pyridine, 3-(2,5-dichlorophenyl)- (CAS No. 4381-36-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This heterocyclic compound, characterized by its pyridine core and 2,5-dichlorophenyl substituent, exhibits unique chemical properties that make it valuable for various industrial and research applications. In recent years, the demand for 3-(2,5-dichlorophenyl)pyridine has increased due to its role as a key intermediate in the synthesis of advanced materials and bioactive molecules.
The molecular structure of Pyridine, 3-(2,5-dichlorophenyl)- combines the electron-rich nature of the pyridine ring with the electron-withdrawing effects of the dichlorophenyl group. This duality enables the compound to participate in diverse chemical reactions, including cross-coupling, nucleophilic substitution, and metal-catalyzed transformations. Researchers have explored its potential in designing high-performance polymers, pharmaceutical intermediates, and catalytic systems, aligning with current trends in sustainable chemistry and green synthesis.
One of the most frequently asked questions about CAS No. 4381-36-6 revolves around its solubility and stability under different conditions. Studies indicate that this compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), while exhibiting limited solubility in water. Its stability is influenced by factors like pH, temperature, and exposure to light, making proper storage conditions crucial for long-term use. These properties are particularly relevant for laboratories focusing on drug discovery and material innovation.
In the context of environmental and safety considerations, 3-(2,5-dichlorophenyl)pyridine has been evaluated for its ecological impact. While not classified as highly hazardous, proper handling protocols are recommended to minimize risks. The compound's biodegradability and potential accumulation in ecosystems remain topics of ongoing research, especially as industries prioritize eco-friendly alternatives and green chemistry principles. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing.
The synthetic routes to Pyridine, 3-(2,5-dichlorophenyl)- typically involve palladium-catalyzed coupling reactions or nucleophilic aromatic substitution strategies. Recent advancements in flow chemistry and microwave-assisted synthesis have improved the efficiency of its production, reducing reaction times and energy consumption. These innovations cater to the growing demand for cost-effective and scalable synthetic methods in both academic and industrial settings.
From an analytical perspective, characterization of CAS No. 4381-36-6 commonly employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure purity assessment and structural verification, which are critical for applications requiring high-grade materials. The compound's distinct spectral signatures facilitate its identification in complex mixtures, a feature particularly valuable for quality control in manufacturing processes.
Looking ahead, the potential applications of Pyridine, 3-(2,5-dichlorophenyl)- continue to expand. Its incorporation into organic electronic materials, such as light-emitting diodes (OLEDs) and photovoltaic devices, represents an exciting frontier. Additionally, its role in designing biologically active compounds for medicinal chemistry projects underscores its versatility. As research progresses, the compound's utility in addressing contemporary challenges in energy storage, catalysis, and molecular engineering is expected to grow further.
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